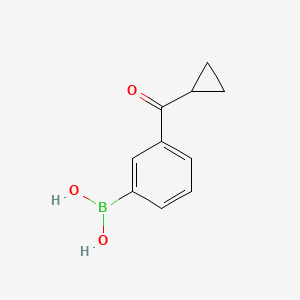

3-(Cyclopropylcarbonyl)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Cyclopropylcarbonyl)phenylboronic acid is a type of boronic acid that has been used as antibacterial agents . It is a compound that can be prepared and has properties like chemical structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

Synthesis Analysis

Phenylboronic acid-functionalized polymers have been synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . This method displayed ultrahigh selectivity to cis-diol containing molecules .Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylcarbonyl)phenylboronic acid is characterized by its molecular formula C10H11BO3 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Phenylboronic acids, including 3-(Cyclopropylcarbonyl)phenylboronic acid, are known for their ability to form stable complexes with diols, which is a key feature in many chemical reactions . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Cyclopropylcarbonyl)phenylboronic acid include its molecular weight, which is 190.003 Da . Detailed information about its solubility, stability, and other properties would require specific experimental data.科学的研究の応用

- Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds. Researchers have employed 3-(Cyclopropylcarbonyl)phenylboronic acid as a building block for the synthesis of biologically active compounds, including pharmaceuticals .

- Phenylboronic acids exhibit specific interactions with diols (such as sugars and nucleotides). Researchers have functionalized surfaces with 3-(Cyclopropylcarbonyl)phenylboronic acid to create sensors for glucose, dopamine, and other analytes .

- Incorporating phenylboronic acid groups into polymers imparts unique properties. For instance:

Organic Synthesis and Medicinal Chemistry

Sensor Development

Polymer Materials

作用機序

Target of Action

The primary target of 3-(Cyclopropylcarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction involves

Safety and Hazards

将来の方向性

Boronic acids, including 3-(Cyclopropylcarbonyl)phenylboronic acid, are increasingly being used in diverse areas of research . Their unique properties have led to their utility in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acid research is promising, with many potential applications in chemical biology, supramolecular chemistry, and biomedical applications .

特性

IUPAC Name |

[3-(cyclopropanecarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,13-14H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAARFODOMXRPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylcarbonyl)phenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2896321.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)

![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)

![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2896330.png)

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)

![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)

![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896340.png)